![molecular formula C6H13N3O B1297472 Piperidine-4-carbohydrazide CAS No. 42596-58-7](/img/structure/B1297472.png)
Piperidine-4-carbohydrazide
Overview
Description
Piperidine-4-carbohydrazide is a chemical compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 . The IUPAC name for this compound is 4-piperidinecarbohydrazide .
Synthesis Analysis
A series of N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide were synthesized by incorporating a hydrazide group in the piperidine moiety . Another series of N’-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides were synthesized starting from ethyl piperidine-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13N3O/c7-9-6(10)5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H,9,10) . This indicates the presence of a piperidine ring with a carbohydrazide functional group attached to the 4th carbon .
Chemical Reactions Analysis
This compound has been used in the synthesis of various derivatives with potential antimicrobial, antioxidant, and anticancer properties . These derivatives were synthesized by incorporating a hydrazide group in the piperidine moiety .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.19 . It is recommended to be stored in a refrigerated, dry, cool, and well-ventilated place .
Scientific Research Applications
Enzyme Inhibition for Neurodegenerative Diseases : Piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This property makes them potential candidates for treating neurodegenerative diseases like Alzheimer's. One study synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides and found them to be excellent inhibitors of AChE and BChE (Khalid, Rehman, & Abbasi, 2014). Another study investigated piperidine-3-carbohydrazide-hydrazones as cholinesterase inhibitors, highlighting their potential in combating Alzheimer's disease (Parlar et al., 2022).
Antibacterial Applications : this compound derivatives have also been shown to have antibacterial properties. For instance, a study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to talented antibacterial activity (Khalid et al., 2016).
Biological Screening for Various Activities : this compound derivatives have been synthesized and biologically evaluated for various activities like BSA binding, antibacterial, anti-inflammatory, and acetylcholinesterase inhibition. One such study synthesized a series of compounds derived from 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol for these purposes (Iqbal et al., 2020).
Anticancer Agents : this compound derivatives have been evaluated as potential anticancer agents. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding certain derivatives to exhibit strong anticancer activity (Rehman et al., 2018).
Mechanism of Action
Target of Action
Piperidine-4-carbohydrazide is a compound that has been synthesized and studied for its potential biological activities Piperidine derivatives have been reported to exhibit significant activity against various types of cancers .
Mode of Action
It is known that piperidine derivatives can interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the growth of cancer cells .
Biochemical Pathways
Piperidine and its derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Pharmacokinetics
Piperidine derivatives have been reported to have optimal oral bioavailability .
Result of Action
Piperidine derivatives have been reported to exhibit several biological activities, including antioxidant, anticancer, and antimicrobial effects .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Safety and Hazards
properties
IUPAC Name |
piperidine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-6(10)5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKTVCBOWGYYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332439 | |
Record name | piperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42596-58-7 | |
Record name | 4-Piperidinecarboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42596-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | piperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these piperidine-4-carbohydrazide derivatives interact with cholinesterase enzymes and what are the downstream effects of this interaction?
A1: The research papers highlight the use of molecular docking studies to understand the interaction between these derivatives and the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [, ]. While the specific binding interactions are not described in detail, the studies conclude that these compounds demonstrate significant binding affinity to the active sites of both enzymes, suggesting their potential as inhibitors [, ]. Inhibiting AChE and BChE prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. This increase in acetylcholine levels is a key mechanism for improving cholinergic neurotransmission, which is often compromised in conditions like Alzheimer's disease.
Q2: What is the relationship between the structure of these this compound derivatives and their ability to inhibit AChE and BChE?
A2: Both studies investigate a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)this compound derivatives with various substituents attached to the core structure [, ]. While specific structure-activity relationships are not extensively detailed, the research indicates that the variations in substituents on the this compound scaffold influence the inhibitory activity against AChE and BChE [, ]. This suggests that modifications to the core structure can be explored to optimize the inhibitory potency and selectivity towards specific cholinesterase enzymes. Further research is needed to fully elucidate the structure-activity relationships and guide the design of more potent and selective cholinesterase inhibitors.
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